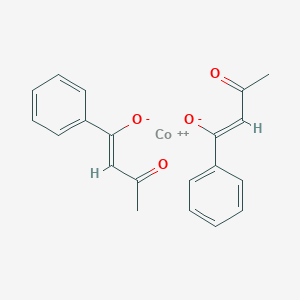
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt typically involves the reaction of cobalt(II) acetate tetrahydrate with benzoylacetone in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
Co(CH3COO)2⋅4H2O+2C6H5COCH2COCH3→Co(C6H5COCHCOCH3)2+2CH3COOH+4H2O
Industrial Production Methods
Industrial production methods for bis(1-phenylbutane-1,3-dionato-O,O’)cobalt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the β-diketonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates or phosphine ligands.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of thin films and coatings due to its stability and ease of deposition.
Wirkmechanismus
The mechanism of action of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The β-diketonate ligands stabilize the cobalt center and enhance its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(acetylacetonato)cobalt(II): Another β-diketonate complex with similar coordination properties.
Bis(dibenzoylmethanato)cobalt(II): A related compound with different substituents on the β-diketonate ligands.
Uniqueness
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt is unique due to the presence of phenyl groups on the β-diketonate ligands, which enhance its stability and reactivity compared to other β-diketonate complexes. This makes it particularly useful in applications requiring robust and efficient catalysts.
Eigenschaften
CAS-Nummer |
14128-95-1 |
|---|---|
Molekularformel |
C20H20CoO4 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
cobalt;4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3; |
InChI-Schlüssel |
WCBCZBIVMTUTDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
Isomerische SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.[Co] |
Kanonische SMILES |
CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Co] |
Key on ui other cas no. |
14128-95-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















